(S)-4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate

Catalog No.
S728686
CAS No.
78553-23-8
M.F
C27H28N2O8
M. Wt
508,51 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((...

CAS Number

78553-23-8

Product Name

(S)-4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate

Molecular Formula

C27H28N2O8

Molecular Weight

508,51 g/mole

InChI

InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)/t21-/m0/s1

InChI Key

OCCFRTKCROFJLW-NRFANRHFSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

78553-23-8;Fmoc-Asp(OtBu)-OSu;(S)-4-tert-Butyl1-(2,5-dioxopyrrolidin-1-yl)2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate;Fmoc-L-asparticacid4-tert-butyl1-(hydroxysuccinimide)ester;AmbotzFAA6250;AC1Q1MPU;47444_ALDRICH;47444_FLUKA;CTK8C5238;MolPort-003-934-110;ANW-74879;ZINC71788062;AKOS016008329;AK107697;TC-163624;FT-0626499;ST24036195;(2,5-dioxopyrrolidin-1-yl)tert-butyl(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Description

Fmoc-Asp(OtBu)-OSu is an amino acid-containing building block. It has been used in the synthesis of peptaibols, as well as adenosine derivatives that inhibit the human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1).

  • (S)-configuration: This indicates a specific spatial arrangement of the molecule, which can be important for biological activity.
  • tert-Butyl group: This is a bulky protecting group that can be used to mask a carboxylic acid functionality.
  • 2,5-dioxopyrrolidin-1-yl (Succinimide): This is a succinimide group, a common functional group used in bioconjugation reactions to link biomolecules together.
  • ((((9H-fluoren-9-yl)methoxy)carbonyl)amino): This part of the molecule contains a fluorenylmethoxycarbonyl (Fmoc) group, another protecting group for carboxylic acids, often used in solid-phase peptide synthesis.

Given these functional groups, (S)-4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate could potentially be involved in research related to:

  • Peptide synthesis: Due to the presence of Fmoc, it might be a precursor for the synthesis of peptides using solid-phase synthesis techniques ()
  • Bioconjugation: The succinimide group suggests it could be a linker molecule for attaching biomolecules (like antibodies or drugs) to other molecules ()

Molecular Structure Analysis

The key features of the molecule include:

  • Central Succinate Core: The core structure is a succinate moiety, a four-carbon dicarboxylic acid.
  • (S) Stereochemistry: The presence of "(S)" indicates a specific configuration around one of the central carbon atoms in the succinate core.
  • 2,5-Dioxopyrrolidin-1-yl Group: This group, attached to one of the succinate carboxylates, is a succinimide ring. Succinimides are known for their reactivity and participation in various chemical reactions [].
  • tert-Butyl Group: A bulky tert-butyl group (C(CH3)3) is attached to the other succinate carbon. This group can affect the molecule's solubility and reactivity.
  • Fluorenylmethoxycarbonyl (Fmoc) Group: The molecule contains an Fmoc group, recognizable by the presence of a fluorenyl (derived from fluorene) moiety linked to a methoxycarbonyl (CH3OCO) group. Fmoc is a common protecting group in organic synthesis, especially for amines.

Chemical Reactions Analysis

  • Fmoc Cleavage: The Fmoc group can be cleaved under specific conditions (e.g., basic or acidic media) to reveal a free amine group, potentially useful in peptide synthesis.
  • Succinimide Ring Opening: The succinimide ring can react with nucleophiles to form new carbon-nitrogen bonds. The nature of the nucleophile and reaction conditions will determine the product [].

Physical And Chemical Properties Analysis

  • The presence of the tert-butyl group and the Fmoc moiety suggests the molecule might be less soluble in water compared to a molecule without these groups.
  • The succinimide ring and the carboxylic acid groups could contribute to some degree of solubility in polar organic solvents.

XLogP3

2.9

Wikipedia

Fmoc-Asp(OtBu)-OSu

Dates

Modify: 2023-08-15

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